Tetrakis(2-butoxyethyl) orthosilicate

Description

Properties

IUPAC Name |

tetrakis(2-butoxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O8Si/c1-5-9-13-25-17-21-29-33(30-22-18-26-14-10-6-2,31-23-19-27-15-11-7-3)32-24-20-28-16-12-8-4/h5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBZWRZCDGHBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO[Si](OCCOCCCC)(OCCOCCCC)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066407 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18765-38-3 | |

| Record name | Tetrakis(2-butoxyethyl) orthosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18765-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018765383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-butoxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of Tetrakis(2-butoxyethyl) orthosilicate"

An In-depth Technical Guide to the Synthesis of Tetrakis(2-butoxyethyl) orthosilicate

Introduction

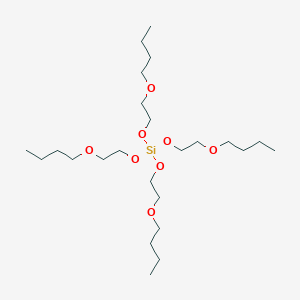

This compound, also known as tetra(2-butoxyethyl) silicate, is an organosilicon compound with the chemical formula Si(OCH₂CH₂OC₄H╉)₄. It belongs to the family of orthosilicates, which are esters of orthosilicic acid. The unique structure of this molecule, featuring a central silicon atom bonded to four 2-butoxyethyl groups, imparts specific properties that make it a valuable component in various industrial and research applications. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the primary synthetic routes, experimental protocols, and relevant chemical principles.

This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the synthesis and application of advanced organosilicon compounds.

Properties and Applications

This compound is a liquid at room temperature with a high boiling point. The butoxyethyl groups provide a degree of organic compatibility, while the central silicate core offers the potential for forming inorganic silica networks upon hydrolysis and condensation. This dual nature is key to its applications.

Key Applications Include:

-

Adhesion Promoter: It enhances the bonding strength between different materials, which is critical in the manufacturing of composites and sealants.

-

Crosslinking Agent: Used in the formulation of room-temperature-vulcanizing (RTV) silicone sealants.[1]

-

Surface Modifier: It can be used to modify the surface of silica, imparting hydrophobic properties.[1]

-

Precursor in Sol-Gel Processes: It is a vital precursor for the synthesis of silica-based materials, such as coatings, nanoparticles, and aerogels, through the sol-gel process. The controlled hydrolysis and condensation of this compound allow for the formation of silica networks with tailored properties.[2]

-

Drug Delivery: The sol-gel method using orthosilicate precursors can be employed to create silica nanoparticles for drug delivery systems, offering biocompatibility and controlled release.[2]

Synthesis of this compound

There are three primary methods for the synthesis of this compound:

-

Direct Synthesis from Elemental Silicon and 2-Butoxyethanol: This is a prominent industrial method.

-

Reaction of Silicon Tetrachloride (SiCl₄) with 2-Butoxyethanol: A common laboratory-scale synthesis.

-

Transesterification of a Simpler Orthosilicate: An alternative route involving the exchange of alkoxy groups.

The following sections provide detailed descriptions of these synthetic pathways.

Direct Synthesis from Elemental Silicon and 2-Butoxyethanol

This method involves the direct reaction of elemental silicon with 2-butoxyethanol, typically in the presence of a catalyst. The overall reaction is as follows:

Si + 4 HOCH₂CH₂OC₄H₉ → Si(OCH₂CH₂OC₄H₉)₄ + 2 H₂[3]

This process is favored in industrial settings due to its directness and atom economy.

Experimental Protocol:

A detailed experimental protocol for a similar direct synthesis of a tetraalkyl orthosilicate is described in US Patent 4,288,604. The following is a generalized procedure adapted for the synthesis of this compound:

-

Reactor Setup: A stirred-tank reactor equipped with a heating mantle, a condenser, and an inert gas inlet is charged with 2-butoxyethanol.

-

Catalyst Addition: An alkali metal or alkali metal hydroxide, such as sodium or potassium hydroxide, is added to the 2-butoxyethanol to form the corresponding alkoxide catalyst in situ. The formation of the reactive alkoxide intermediate is crucial for the reaction mechanism.[3]

-

Silicon Addition: High-purity (>98%) elemental silicon powder is added to the reactor. The use of high-purity silicon is preferred to minimize side reactions.[4]

-

Reaction Conditions: The reaction mixture is heated to a temperature in the range of 200–210°C under an inert atmosphere (e.g., nitrogen) with continuous stirring.[4] Maintaining the optimal temperature is critical to prevent thermal degradation of the product.[4]

-

Reaction Progression: The reaction is monitored by the evolution of hydrogen gas.

-

Product Isolation: After the reaction is complete, the product, this compound, is isolated from the reaction mixture by distillation under reduced pressure.

Quantitative Data:

| Parameter | Value/Condition | Source |

| Reactants | Elemental Silicon, 2-Butoxyethanol | [3] |

| Catalyst | Alkali metal or alkali metal hydroxide | [3] |

| Temperature | 200–210°C | [4] |

| Atmosphere | Inert (e.g., Nitrogen) | [4] |

| Purity of Silicon | >98% | [4] |

| Illustrative Yield | >70% (for similar compounds) | [5] |

Synthesis from Silicon Tetrachloride and 2-Butoxyethanol

This method is a common route for laboratory-scale synthesis of orthosilicates. The reaction involves the alcoholysis of silicon tetrachloride with 2-butoxyethanol.

SiCl₄ + 4 HOCH₂CH₂OC₄H₉ → Si(OCH₂CH₂OC₄H₉)₄ + 4 HCl

A key challenge in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which is corrosive and can catalyze side reactions.

Experimental Protocol:

-

Reactor Setup: A three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer is charged with a solution of 2-butoxyethanol in an anhydrous solvent (e.g., toluene).

-

HCl Scavenger: An anhydrous base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the HCl as it is formed.

-

Addition of SiCl₄: Silicon tetrachloride is added dropwise to the stirred solution of 2-butoxyethanol at a controlled temperature, typically 0-5°C, to manage the exothermic reaction.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Product Isolation: The precipitated hydrochloride salt of the base is removed by filtration. The solvent is then removed from the filtrate by distillation, and the crude product is purified by vacuum distillation.

Quantitative Data:

Specific quantitative data for the synthesis of this compound via this method is not available in the provided search results. However, for the synthesis of the related Tetrakis(2-ethoxyethyl) orthosilicate, yields of 75-85% have been reported.[7]

| Parameter | Value/Condition | Source (Illustrative) |

| Reactants | Silicon Tetrachloride, 2-Butoxyethanol | [3] |

| Solvent | Anhydrous Toluene | General Knowledge |

| HCl Scavenger | Pyridine or Triethylamine | [3] |

| Temperature | 0-5°C (addition), Room Temperature (reaction) | General Knowledge |

| Illustrative Yield | 75-85% (for Tetrakis(2-ethoxyethyl) orthosilicate) | [7] |

Synthesis by Transesterification

Transesterification is another viable method for synthesizing this compound. This process involves reacting a more common and volatile orthosilicate, such as tetraethyl orthosilicate (TEOS), with 2-butoxyethanol.

Si(OC₂H₅)₄ + 4 HOCH₂CH₂OC₄H₉ ⇌ Si(OCH₂CH₂OC₄H₉)₄ + 4 C₂H₅OH

The reaction is an equilibrium process. To drive the reaction to completion, the more volatile alcohol byproduct (ethanol in this case) is continuously removed by distillation.

Experimental Protocol:

-

Reactor Setup: A distillation apparatus is assembled with a reaction flask, a distillation column, a condenser, and a receiving flask.

-

Reactants and Catalyst: The reaction flask is charged with tetraethyl orthosilicate (TEOS), an excess of 2-butoxyethanol, and an acid or base catalyst (e.g., a titanium alkoxide or a strong acid/base).

-

Reaction and Distillation: The reaction mixture is heated. As the reaction proceeds, ethanol is formed and, being more volatile than 2-butoxyethanol and the product, it distills out of the reaction mixture, shifting the equilibrium towards the formation of the desired product.

-

Product Isolation: Once the removal of ethanol is complete (indicated by a rise in the distillation head temperature to that of 2-butoxyethanol), the excess 2-butoxyethanol and the catalyst are removed by vacuum distillation to yield the purified this compound.

Quantitative Data:

While this method is considered viable for laboratory-scale synthesis, specific yield data for this compound was not found in the search results. The efficiency of the transesterification is highly dependent on the efficiency of the removal of the alcohol byproduct.

Visualizations

Synthesis Workflow

The following diagram illustrates the different synthetic pathways for this compound.

Caption: Overview of the primary synthetic routes to this compound.

Sol-Gel Process Workflow

This compound is a precursor in the sol-gel process to form silica-based materials. The following diagram outlines the key stages of this process.

Caption: The sol-gel process using this compound as a precursor.

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the direct synthesis from elemental silicon being the most prominent for industrial production and the reaction with silicon tetrachloride being a common laboratory method. The choice of synthesis route depends on factors such as the desired scale of production, available starting materials, and safety considerations. The unique properties of this compound make it a versatile precursor for the development of advanced materials through processes like the sol-gel method, with applications spanning from coatings and adhesives to nanotechnology and drug delivery. Further research into optimizing reaction conditions and yields for the various synthetic pathways will continue to enhance the utility of this important organosilicon compound.

References

- 1. From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4288604A - Method for the production of tetraalkyl silicates - Google Patents [patents.google.com]

- 3. This compound | 18765-38-3 | Benchchem [benchchem.com]

- 4. Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. Direct synthesis of tetraalkoxysilanes from silica and alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Biomimetic Sol–Gel Chemistry to Tailor Structure, Properties, and Functionality of Bionanocomposites by Biopolymers and Cells - PMC [pmc.ncbi.nlm.nih.gov]

"chemical structure of Tetrakis(2-butoxyethyl) orthosilicate"

An In-depth Technical Guide to Tetrakis(2-butoxyethyl) orthosilicate

Introduction

This compound (TBEOS) is an organosilicon compound belonging to the family of orthosilicates.[1] As a tetrafunctional orthosilicate, it is characterized by a central silicon atom bonded to four 2-butoxyethyl groups through oxygen atoms.[1] Its unique molecular structure, particularly the bulky 2-butoxyethyl ligands, imparts specific chemical and physical properties that distinguish it from more common precursors like tetraethyl orthosilicate (TEOS).[1] These properties make TBEOS a valuable compound in various industrial and research applications, including as an adhesion promoter, a coupling agent, and a precursor in the synthesis of silica-based materials.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of TBEOS, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

The chemical structure of TBEOS consists of a central silicon atom bonded to four 2-butoxyethyl [-OCH₂CH₂O(CH₂)₃CH₃] ligands.[1] This structure results in significant steric hindrance around the silicon atom, which influences its reactivity, particularly the rate of hydrolysis.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 18765-38-3[1][2] |

| Molecular Formula | C₂₄H₅₂O₈Si[1][2] |

| Molecular Weight | 496.7 g/mol [1][2] |

| IUPAC Name | tetrakis(2-butoxyethyl) silicate[2] |

| InChI | InChI=1S/C24H52O8Si/c1-5-9-13-25-17-21-29-33(30-22-18-26-14-10-6-2,31-23-19-27-15-11-7-3)32-24-20-28-16-12-8-4/h5-24H2,1-4H3[2] |

| InChI Key | KWBZWRZCDGHBIQ-UHFFFAOYSA-N[1][2] |

| SMILES | CCCCOCCO--INVALID-LINK--(OCCOCCCC)OCCOCCCC[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical Form | Colorless transparent liquid[3] |

| Boiling Point | 205°C @ 1.3 mmHg[3] |

| Flash Point | 92°C[3] |

| Density (25/25°C) | 0.970 g/cm³[3] |

| Refractive Index (20°C) | 1.444[3] |

| Purity | Min 98.0%[3] |

| Solubility | Enhanced solubility and compatibility with polar solvents compared to other silicon esters.[2] |

Synthesis and Experimental Protocols

The primary industrial method for synthesizing TBEOS is the direct reaction of elemental silicon with 2-butoxyethanol. This process is typically facilitated by a catalyst, such as an alkali metal, to increase the reaction rate.[1]

Generalized Reaction: Si + 4 R-OH → Si(OR)₄ + 2 H₂ (where R is the 2-butoxyethyl group)[1]

Experimental Protocol: Direct Synthesis (Representative)

Objective: To synthesize this compound via the direct reaction of elemental silicon and 2-butoxyethanol.

Materials:

-

Elemental silicon powder

-

2-butoxyethanol

-

Sodium metal (catalyst)

-

Inert solvent (e.g., high-boiling point ether)

-

Reaction vessel with a reflux condenser and mechanical stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

-

The reaction vessel is charged with elemental silicon powder and a pre-formed amount of this compound to act as a solvent and initiator.[1]

-

The system is flushed with an inert gas to remove air and moisture.

-

A catalytic amount of sodium is carefully added to the mixture.[1] The sodium reacts with 2-butoxyethanol to form the reactive alkoxide intermediate.

-

2-butoxyethanol is then slowly added to the reaction mixture while stirring.

-

The reaction is heated to reflux and maintained at that temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by measuring the evolution of hydrogen gas.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst residue is removed by filtration.

-

The excess solvent and any unreacted 2-butoxyethanol are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Structural Analysis

Spectroscopic methods are crucial for confirming the structure and purity of TBEOS.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is employed to verify the presence of the butoxyethyl groups.

-

Characteristic signals for the methylene protons of the butoxyethyl groups are expected around δ 1.2–1.6 ppm .

-

Signals for the protons adjacent to the ether oxygen are anticipated at approximately δ 3.4–3.8 ppm .[1]

-

The integration of these signals should align with the expected proton count of the molecular structure.[1]

Applications in Research and Development

The unique properties of TBEOS make it suitable for several applications relevant to researchers and drug development professionals.

-

Adhesion Promoter and Coupling Agent: TBEOS can act as a bridge between inorganic substrates (like glass or silica) and organic polymer matrices, enhancing the adhesion and durability of coatings, adhesives, and composites.[1][2]

-

Sol-Gel Processes: It serves as a precursor in the sol-gel process to create silica-based materials.[2] The hydrolysis and condensation of TBEOS lead to the formation of a stable siloxane network.[2] The slower hydrolysis rate compared to TEOS, due to steric hindrance, allows for more controlled gelation.[1]

-

Drug Delivery: While research on TBEOS in drug delivery is not as extensive as for TEOS, its properties suggest potential applications. Similar orthosilicates like TEOS are used to create silica-based hydrogels for the controlled release of therapeutic agents.[4] The biocompatibility and tunable properties of silica matrices derived from such precursors make them promising for encapsulating drugs, potentially enhancing their stability and providing sustained release.[5]

-

Surface Modification: It can be used to modify the surface of silica to impart hydrophobic properties.[3]

Safety and Handling

TBEOS is a chemical that requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Information

| Category | Information |

| Signal Word | Warning[6] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[6] H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection.[7] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention.[7] P501: Dispose of contents/ container to an approved waste disposal plant. |

| Storage | Store in an inert atmosphere, between 2-8°C. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Take precautionary measures against static discharge.[9][10]

-

Containers should be kept tightly closed in a dry and cool place.[3][7]

Conclusion

This compound is a specialized organosilicon compound with a distinct chemical structure that governs its utility. The presence of four bulky 2-butoxyethyl groups provides steric hindrance, leading to a more controlled hydrolysis rate compared to smaller alkoxysilanes. This property, combined with its ability to form stable silica networks and act as an effective coupling agent, makes it a valuable material for advanced coatings, adhesives, and composites. For researchers in materials science and drug development, TBEOS offers potential as a precursor for creating novel silica-based materials for applications such as controlled drug release and surface functionalization. Proper understanding of its synthesis, properties, and safety protocols is essential for its effective and safe utilization in research and development.

References

- 1. This compound | 18765-38-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 18765-38-3 [smolecule.com]

- 3. powerchemical.net [powerchemical.net]

- 4. mdpi.com [mdpi.com]

- 5. Tetrakis(2-ethoxyethyl) orthosilicate | 18407-94-8 | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 8. fishersci.com [fishersci.com]

- 9. silex.co.uk [silex.co.uk]

- 10. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

A Comprehensive Technical Guide to the Physical Properties of Tetrakis(2-butoxyethyl) orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate (CAS No. 18765-38-3) is an organosilicate compound with increasing significance in various scientific and industrial applications, including as a precursor for silica materials, a crosslinking agent, and in the formulation of coatings and adhesives.[1] Its unique molecular structure, featuring a central silicon atom bonded to four 2-butoxyethyl groups, imparts specific physical and chemical characteristics that are crucial for its application. This technical guide provides an in-depth overview of the core physical properties of this compound, supported by available data and standardized experimental methodologies.

Molecular and Chemical Identity

-

Molecular Formula: C₂₄H₅₂O₈Si[1]

-

Molecular Weight: 496.75 g/mol [2]

-

Synonyms: Silicic acid (H₄SiO₄), tetrakis(2-butoxyethyl) ester; Ethanol, 2-butoxy-, tetraester with silicic acid (H₄SiO₄)[3]

Summary of Physical Properties

| Property | Value | Conditions |

| Appearance | Colorless transparent liquid | Ambient |

| Boiling Point | 205 °C | at 1.3 mmHg[2] |

| Density | 0.970 g/cm³ | at 25 °C[2] |

| Refractive Index | 1.444 | at 20 °C[2] |

| Flash Point | 92 °C | |

| Solubility | Enhanced solubility in polar solvents; Hydrophobic[1][4] | General |

| Purity | Min 98.0% | Commercially available specification[2] |

Detailed Experimental Protocols

While specific experimental protocols for the determination of all physical properties of this compound are not extensively published, the following are standardized methodologies that are broadly applicable to organosilicate compounds of this nature.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have a high boiling point, distillation under reduced pressure is a common method to prevent decomposition.

Methodology: Distillation

A simple or fractional distillation apparatus can be used.[5] The sample is heated in a distillation flask, and the temperature of the vapor is monitored as it passes into the condenser.[5] The boiling point is the temperature at which the vapor temperature remains constant during the distillation of the pure substance.[5] For high-boiling liquids, a vacuum pump is connected to the system to reduce the pressure, and the boiling point is recorded at that specific pressure.[6]

Methodology: Microscale Determination

For small sample volumes, a microscale method can be employed.[7] A small amount of the liquid is placed in a melting point tube with an inverted capillary tube.[8] The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to re-enter the capillary, is recorded as the boiling point.[8]

Determination of Density

The density of a liquid is its mass per unit volume. For liquid silanes and related compounds, several standard methods can be utilized.

Methodology: Pycnometer Method

A pycnometer, a glass flask with a precise volume, is weighed empty and then filled with the liquid sample. The pycnometer is then reweighed. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for substance identification and purity assessment.

Methodology: Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[9][10][11] A small sample of the liquid is placed between two prisms.[9] Light is passed through the sample, and the refractometer measures the critical angle of total internal reflection.[12] This angle is then used to calculate the refractive index.[11] The measurement is typically performed at a standard temperature, often 20°C, using a monochromatic light source like a sodium D-line (589 nm).[9]

Factors Influencing Hydrolysis

A critical aspect of this compound's utility is its hydrolysis and condensation to form silica networks. The rate of this process is influenced by several factors, as illustrated in the following diagram.

The bulky 2-butoxyethyl groups provide significant steric hindrance around the central silicon atom, which slows down the rate of hydrolysis compared to smaller alkoxysilanes like tetraethyl orthosilicate (TEOS).[4] This controlled reactivity is advantageous in applications requiring longer pot life and uniform network formation.[4] The presence of polar solvents can enhance the reaction rate by stabilizing intermediates.[1]

Conclusion

This technical guide has summarized the key physical properties of this compound and outlined standard experimental methodologies for their determination. While a comprehensive set of quantitative data is not fully available in the literature, the provided information serves as a valuable resource for researchers and professionals working with this versatile organosilicate. Further experimental characterization is encouraged to fill the existing data gaps and enhance the understanding of this compound's behavior in various applications.

References

- 1. Buy this compound | 18765-38-3 [smolecule.com]

- 2. powerchemical.net [powerchemical.net]

- 3. echemi.com [echemi.com]

- 4. This compound | 18765-38-3 | Benchchem [benchchem.com]

- 5. vernier.com [vernier.com]

- 6. researchgate.net [researchgate.net]

- 7. chemtips.wordpress.com [chemtips.wordpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How to Measure the Refractive Index of Liquids - Engineer Fix [engineerfix.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. mt.com [mt.com]

An In-depth Technical Guide to the Hydrolysis and Condensation of Tetrakis(2-butoxyethyl) orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(2-butoxyethyl) orthosilicate (TBOS) is a silicon alkoxide precursor increasingly utilized in the synthesis of advanced silica-based materials. Its unique chemical structure, characterized by bulky 2-butoxyethyl groups, offers distinct advantages in controlling the kinetics of the sol-gel process, leading to materials with tailored properties. This technical guide provides a comprehensive overview of the hydrolysis and condensation of TBOS, with a particular focus on its application in the development of mesoporous silica for drug delivery. Due to the limited availability of specific quantitative kinetic data for TBOS, this guide leverages the extensive research on tetraethyl orthosilicate (TEOS) as a foundational model, extrapolating the anticipated behavior of TBOS based on established principles of sol-gel chemistry and steric hindrance.

Introduction to the Sol-Gel Process

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For silicon alkoxides like TBOS, the process is primarily driven by two key reactions: hydrolysis and condensation.

1.1. Hydrolysis: In the presence of water and a catalyst (acidic or basic), the alkoxy groups (-OR) of the silicon precursor are replaced with hydroxyl groups (-OH).

Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH

1.2. Condensation: The subsequent condensation reaction involves the formation of siloxane bridges (Si-O-Si) from the hydroxylated intermediates, leading to the formation of a three-dimensional silica network. This can occur through two pathways:

-

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH

The relative rates of hydrolysis and condensation, which are influenced by factors such as pH, catalyst, solvent, temperature, and the nature of the alkoxy group, determine the structure and properties of the final silica material.

The Unique Role of the 2-Butoxyethyl Group in TBOS

The distinguishing feature of TBOS is the presence of four 2-butoxyethyl groups attached to the central silicon atom. These groups are considerably larger and more sterically hindering than the ethyl groups of the more commonly studied TEOS.[1][2] This steric bulk is the primary factor influencing the hydrolysis and condensation kinetics of TBOS.

The bulky nature of the 2-butoxyethyl ligands impedes the approach of water molecules to the silicon center, resulting in a significantly slower hydrolysis rate compared to TEOS.[1][2] Similarly, the condensation rate is also retarded. This slower reaction kinetic allows for greater control over the sol-gel process, enabling the formation of more ordered and well-defined porous structures.[2] Research on various tetraalkyl orthosilicates has consistently shown that the rate of hydrolysis decreases as the length and branching of the alkyl chain increase.[2]

Quantitative Data and Material Properties

While specific kinetic data for TBOS hydrolysis and condensation are scarce in the literature, the properties of the resulting silica materials have been reported, particularly in the context of mesoporous silica for biomedical applications.

| Property | Value/Description | Relevance in Drug Development | Citation |

| Specific Surface Area | 400 - 1200 m²/g | High surface area allows for significant drug loading capacity. | [2] |

| Pore Size | 2 - 50 nm (tunable) | Tunable pore size enables the accommodation of various drug molecules. | [2] |

| Biocompatibility | Low cytotoxicity | Suitable for in-vivo applications with minimal adverse effects. | [2] |

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of mesoporous silica nanoparticles using a silicon alkoxide precursor. It is important to note that due to the slower kinetics of TBOS, reaction times and catalyst concentrations may need to be adjusted compared to protocols developed for TEOS.

4.1. Stöber-based Method for Silica Nanoparticle Synthesis

This method is widely used for producing monodisperse silica nanoparticles.

Materials:

-

This compound (TBOS)

-

Ethanol (or other suitable alcohol)

-

Deionized Water

-

Ammonium Hydroxide (catalyst)

Procedure:

-

A solution of ethanol and deionized water is prepared in a reaction vessel.

-

Ammonium hydroxide is added to the solution to act as a catalyst. The amount of ammonia will influence the final particle size.

-

TBOS is added to the stirred solution. The concentration of TBOS will also affect the particle size.

-

The reaction mixture is stirred at a constant temperature for a specified period. Due to the slower hydrolysis of TBOS, this period may be longer than for TEOS-based syntheses.

-

The resulting silica nanoparticles are collected by centrifugation and washed several times with ethanol and water to remove any unreacted precursors and catalyst.

-

The purified nanoparticles are then dried.

Visualizing the Process

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the hydrolysis and condensation of TBOS and a typical experimental workflow.

Conclusion

This compound serves as a valuable precursor in the sol-gel synthesis of silica-based materials, particularly for applications in drug delivery where precise control over porosity and particle size is crucial. The steric hindrance imparted by the butoxyethyl groups leads to slower hydrolysis and condensation rates compared to smaller alkoxysilanes like TEOS, offering a greater degree of control over the final material architecture. While specific quantitative kinetic data for TBOS remains an area for further research, the principles outlined in this guide, in conjunction with the extensive knowledge base for TEOS, provide a strong framework for the rational design and synthesis of advanced silica materials for researchers, scientists, and drug development professionals.

References

Tetrakis(2-butoxyethyl) Orthosilicate as a Silica Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) is an alkoxide precursor used in the synthesis of silica (silicon dioxide, SiO₂) nanomaterials through the sol-gel process. While less common than its counterpart, tetraethyl orthosilicate (TEOS), TBEOS offers distinct advantages due to its chemical structure, particularly its longer, more sterically hindering butoxyethyl groups. These characteristics influence its hydrolysis and condensation rates, providing greater control over the final properties of the silica material. This technical guide provides a comprehensive overview of TBEOS as a silica precursor, focusing on its properties, the synthesis of silica nanoparticles, and its applications, particularly in the field of drug delivery.

Properties of this compound

TBEOS is a colorless liquid with a molecular formula of C₂₄H₅₂O₈Si. Its key physical and chemical properties are summarized in the table below, alongside those of the commonly used precursor TEOS for comparison. The larger alkoxy groups of TBEOS lead to a higher molecular weight, boiling point, and density, as well as a slower rate of hydrolysis due to increased steric hindrance around the central silicon atom.[1]

| Property | This compound (TBEOS) | Tetraethyl Orthosilicate (TEOS) |

| CAS Number | 18765-38-3 | 78-10-4 |

| Molecular Formula | C₂₄H₅₂O₈Si | C₈H₂₀O₄Si |

| Molecular Weight | 496.75 g/mol | 208.33 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Density | 0.970 g/mL at 25°C | 0.933 g/mL at 20°C |

| Boiling Point | 205°C at 1.3 mmHg | 168-169°C |

| Flash Point | 92°C | 45°C |

| Refractive Index | 1.444 at 20°C | 1.382 at 20°C |

The Sol-Gel Synthesis of Silica Nanoparticles

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the hydrolysis of a precursor in a solvent, followed by polycondensation to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to the formation of a "gel," a continuous three-dimensional network of particles.

The overall reaction for the formation of silica from TBEOS can be summarized as follows:

Hydrolysis: Si(OCH₂CH₂OC₄H₉)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH₂OC₄H₉

Condensation: Si(OH)₄ → SiO₂ + 2H₂O

The rate of these reactions is significantly influenced by factors such as pH, temperature, solvent, and the concentration of reactants and catalysts. The slower hydrolysis rate of TBEOS compared to TEOS allows for more controlled growth of silica nanoparticles, potentially leading to more uniform particle sizes and tailored porous structures.[1]

Experimental Protocol: Sol-Gel Synthesis of Silica Nanoparticles (Adapted for TBEOS)

While specific, detailed protocols for TBEOS are not as prevalent in the literature as for TEOS, the following adapted Stöber method can serve as a starting point. Note: Optimization of the parameters is crucial due to the different reactivity of TBEOS.

Materials:

-

This compound (TBEOS)

-

Ethanol (absolute)

-

Deionized water

-

Ammonium hydroxide (28-30% solution)

Procedure:

-

In a flask, prepare a solution of ethanol and deionized water. The ratio of ethanol to water will influence the particle size.

-

Add ammonium hydroxide to the solution to act as a catalyst and adjust the pH to a basic level (typically pH 10-11).

-

While stirring vigorously, add the desired amount of TBEOS to the solution. The concentration of TBEOS will also affect the final particle size.

-

Continue stirring the reaction mixture at a constant temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-24 hours). The longer reaction time compared to TEOS-based synthesis may be necessary due to the slower hydrolysis of TBEOS.

-

After the reaction is complete, the resulting silica nanoparticles can be collected by centrifugation.

-

Wash the nanoparticles several times with ethanol and deionized water to remove any unreacted reagents.

-

The purified nanoparticles can then be dried, for example, in an oven at a specific temperature.

Characterization of Silica Nanoparticles

The properties of the synthesized silica nanoparticles are crucial for their intended application. Key characterization techniques and the typical properties of silica nanoparticles are outlined in the table below. It is important to note that these properties can be tuned by adjusting the synthesis parameters. For silica derived from TBEOS, the slower reaction kinetics can be leveraged to achieve high surface areas and controlled pore sizes.[2]

| Property | Typical Range for Mesoporous Silica | Characterization Technique(s) |

| Particle Size | 50 - 500 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |

| Surface Area | 400 - 1200 m²/g | Brunauer-Emmett-Teller (BET) analysis |

| Pore Volume | 0.4 - 1.5 cm³/g | Nitrogen adsorption-desorption isotherms |

| Pore Size | 2 - 50 nm | Barrett-Joyner-Halenda (BJH) analysis |

| Surface Charge | Negative (in neutral pH) | Zeta Potential Measurement |

Experimental Workflow: Sol-Gel Synthesis

The sol-gel process for synthesizing silica nanoparticles from a precursor like TBEOS can be visualized as a clear workflow.

Caption: Workflow of the sol-gel synthesis of silica nanoparticles from TBEOS.

Applications in Drug Development

The unique properties of silica nanoparticles, such as high surface area, tunable pore size, and biocompatibility, make them excellent candidates for drug delivery systems. Silica nanoparticles can be loaded with therapeutic agents and functionalized to target specific cells or tissues.

Drug Loading and Release

Drugs can be loaded into the porous structure of silica nanoparticles through methods like simple immersion or co-condensation during synthesis. The release of the drug can be controlled by the pore size and surface chemistry of the nanoparticles. For instance, the surface can be modified with stimuli-responsive molecules that trigger drug release in response to specific physiological conditions, such as a change in pH.

Experimental Protocol: Drug Loading (Immersion Method)

Materials:

-

Synthesized silica nanoparticles

-

Drug of interest

-

Appropriate solvent for the drug

Procedure:

-

Disperse a known amount of silica nanoparticles in a solution of the drug dissolved in a suitable solvent.

-

Stir the mixture for an extended period (e.g., 24 hours) to allow the drug to diffuse into the pores of the nanoparticles.

-

Collect the drug-loaded nanoparticles by centrifugation.

-

Wash the nanoparticles to remove any drug adsorbed on the external surface.

-

Dry the drug-loaded nanoparticles.

-

The drug loading efficiency can be determined by measuring the concentration of the drug in the supernatant before and after the loading process using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Signaling Pathways in Cancer Therapy

Silica nanoparticles are being extensively researched for their potential in cancer therapy. They can be used to deliver chemotherapeutic agents directly to tumor cells, thereby reducing systemic toxicity. Furthermore, studies have shown that silica nanoparticles themselves can interact with cellular signaling pathways. For example, silica nanoparticles have been reported to upregulate the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in cancer cells, which can play a role in inducing apoptosis (programmed cell death).

TNF and MAPK Signaling Pathway

The following diagram illustrates a simplified representation of the TNF and MAPK signaling pathways that can be activated by stimuli such as silica nanoparticles, leading to a cellular response.

Caption: Simplified TNF and MAPK signaling pathway activated by silica nanoparticles.

Conclusion

This compound is a valuable precursor for the synthesis of silica nanoparticles with tunable properties. Its slower hydrolysis and condensation kinetics, a direct result of its bulky butoxyethyl groups, offer enhanced control over the sol-gel process, enabling the fabrication of materials with high surface area and well-defined porosity. These characteristics are particularly advantageous for applications in drug delivery, where precise control over particle size, pore structure, and surface chemistry is paramount for optimizing drug loading and release profiles. Further research into the specific synthesis conditions for TBEOS and the biological interactions of the resulting silica nanoparticles will undoubtedly expand their utility in advanced therapeutic and diagnostic applications.

References

A Deep Dive into the Solubility of Tetrakis(2-butoxyethyl) orthosilicate in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate (TBEOS), a tetra-alkoxy silane, is a versatile organosilicon compound with a range of applications in materials science, including as a precursor for silica-based materials, a crosslinking agent, and an adhesion promoter. A critical parameter for its effective use in these applications is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of TBEOS, addresses the lack of specific quantitative data in publicly available literature, and offers a generalized experimental protocol for its determination.

The molecular structure of TBEOS, featuring a central silicate core esterified with four 2-butoxyethyl groups, imparts a unique solubility profile. The long butoxyethyl chains contribute to its overall non-polar character, while the ether linkages introduce a degree of polarity. This amphiphilic nature dictates its interaction with different solvent classes.

Predicted Solubility Profile

Below is a table summarizing the expected qualitative solubility of TBEOS in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The long alkyl chains of TBEOS have strong van der Waals interactions with aliphatic hydrocarbons. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | Similar non-polar characteristics allow for effective solvation. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether linkages in both TBEOS and the solvent molecules promote miscibility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of the ketone group is balanced by its alkyl chains, allowing for good interaction. |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | The hydroxyl group of alcohols can interact with the ether oxygens of TBEOS, but the overall polarity difference may limit miscibility, especially with shorter-chain alcohols. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a polarity that is compatible with the overall character of TBEOS. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | The high polarity of these solvents may not be ideal for solvating the large non-polar component of TBEOS. |

| Water | Insoluble to Very Slightly Soluble[1][2][3] | The large hydrophobic structure of TBEOS prevents significant interaction with the highly polar water molecules.[1][2][3] |

Experimental Determination of Solubility: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a well-established and reliable technique.[4][5][6][7][8] The following is a generalized protocol for determining the solubility of a liquid compound like TBEOS in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer, depending on the analyte and solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of TBEOS to a known volume of the selected organic solvent in a glass vial or flask. The excess is crucial to ensure that saturation is reached.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to a few days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a period to allow the undissolved TBEOS to separate.

-

If a clear separation is not achieved by gravity, the mixture can be centrifuged to pellet the excess solute.

-

-

Sample Preparation and Analysis:

-

Carefully extract a known volume of the clear, saturated supernatant (the solvent containing the dissolved TBEOS).

-

Dilute the extracted sample gravimetrically or volumetrically with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of TBEOS.

-

-

Calculation of Solubility:

-

Calculate the concentration of TBEOS in the original saturated solution, taking into account the dilution factor.

-

The solubility is typically expressed in units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight percentage (wt%).

-

Visualizing Methodologies and Relationships

To further aid in the understanding of the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A generalized workflow for determining the solubility of TBEOS using the shake-flask method.

Caption: A diagram illustrating the interactions between TBEOS and different types of organic solvents.

Conclusion

This compound exhibits good solubility in a wide range of common organic solvents, a characteristic attributed to its molecular structure which contains both large non-polar alkyl chains and polar ether linkages. While quantitative data is scarce, its solubility profile can be reliably predicted for most applications. For instances where precise solubility values are necessary, the shake-flask method provides a robust experimental framework for their determination. The information and methodologies presented in this guide are intended to assist researchers and professionals in the effective handling and application of this versatile organosilicon compound.

References

- 1. henryschein-dental.de [henryschein-dental.de]

- 2. farnell.com [farnell.com]

- 3. shop.gerl-dental.de [shop.gerl-dental.de]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide to CAS Number 18765-38-3: Properties, Applications, and Emerging Role in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Tetrakis(2-butoxyethyl) orthosilicate (CAS No. 18765-38-3). Primarily utilized in materials science as a crosslinking agent and for surface modification, this organosilicon compound is gaining attention in the biomedical field. This document details its physicochemical characteristics, synthesis methodologies, and toxicological profile. A significant focus is placed on its emerging application as a precursor in the sol-gel synthesis of mesoporous silica nanoparticles for advanced drug delivery systems, highlighting the biocompatibility and low cytotoxicity of the resulting nanomaterials. Experimental protocols for synthesis and analysis are described, and key processes are visualized through logical and workflow diagrams.

Chemical and Physical Properties

This compound is an organosilicon compound with a central silicate structure bonded to four 2-butoxyethyl groups.[1] This molecular architecture imparts specific physical and chemical properties, rendering it a versatile precursor in various chemical processes.[2]

Identifiers and Structure

| Property | Value | Reference |

| CAS Number | 18765-38-3 | [3] |

| IUPAC Name | tetrakis(2-butoxyethyl) silicate | [4][5] |

| Synonyms | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester; Ethanol, 2-butoxy-, silicate; Tetrakis(2-butoxyethoxy)silane | [1][4] |

| Molecular Formula | C24H52O8Si | [3] |

| Molecular Weight | 496.76 g/mol | [3] |

| SMILES | CCCCOCCO--INVALID-LINK--(OCCOCCCC)OCCOCCCC | [1] |

| InChI Key | KWBZWRZCDGHBIQ-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Reference |

| Physical Form | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 205°C at 1.3 mmHg | [2][6] |

| Density | 0.97 g/mL at 25°C | [2] |

| Flash Point | 92°C | [2] |

| Solubility | Good solubility in organic solvents | [1] |

| Purity | Typically ≥97% | [5] |

| Storage | 2-8°C, under inert atmosphere | [5] |

Synthesis and Reactions

This compound can be synthesized through several routes, with the choice of method often depending on the desired scale and purity.

Synthesis Methodologies

Three primary methods for the synthesis of this compound have been documented:

-

Direct Synthesis from Elemental Silicon : This industrial-scale method involves the direct reaction of elemental silicon with 2-butoxyethanol, typically in the presence of an alkali metal catalyst.[7] The reaction produces the desired orthosilicate and hydrogen gas as a byproduct.[7]

-

Reaction of Silicon Tetrachloride with 2-Butoxyethanol : This common laboratory-scale synthesis involves the reaction of silicon tetrachloride with an excess of 2-butoxyethanol.[7] The reaction must be conducted under anhydrous conditions to prevent premature hydrolysis and generates hydrogen chloride (HCl) as a byproduct, which needs to be neutralized.[7]

-

Transesterification : This method involves the exchange of alkoxy groups from a simpler orthosilicate, such as tetraethyl orthosilicate (TEOS), with 2-butoxyethanol.[7] The reaction is driven by the removal of the more volatile alcohol byproduct (e.g., ethanol) through distillation.[7]

Hydrolysis and Condensation

A key reaction of this compound is its hydrolysis in the presence of water, which leads to the formation of silanol groups (Si-OH). These silanol groups can then undergo condensation to form stable siloxane bonds (Si-O-Si), creating a three-dimensional silica network.[2] The rate of hydrolysis is slower compared to smaller alkoxysilanes due to the steric hindrance from the bulky butoxyethyl groups.[8] This controlled hydrolysis is advantageous in applications like sol-gel synthesis.[2]

Applications in Materials Science

The primary industrial applications of this compound leverage its ability to form stable silica networks upon curing.

-

Coatings, Adhesives, and Sealants : It is used as a crosslinking agent in room-temperature vulcanizing (RTV) silicone sealants, contributing to the formation of a flexible and resilient three-dimensional network.[2] This enhances adhesion, elasticity, and durability.[1][2]

-

Surface Modification : It can be used to modify the surface of silica, imparting hydrophobicity.[2] This is beneficial for creating water-repellent materials and coatings.[2]

Emerging Role in Drug Delivery and Biomedical Applications

While not used as a therapeutic agent itself, this compound is a key precursor in the synthesis of mesoporous silica nanoparticles (MSNs) for drug delivery applications.[2]

Synthesis of Mesoporous Silica Nanoparticles (MSNs)

MSNs are synthesized via a sol-gel process where this compound undergoes controlled hydrolysis and condensation.[2] This process allows for the creation of nanoparticles with tunable pore sizes, typically ranging from 2 to 20 nanometers, and high surface areas (exceeding 900 m²/g).[2] These properties are ideal for high drug loading capacities.[2]

Biocompatibility and Low Cytotoxicity

MSNs synthesized from this compound have demonstrated exceptional biocompatibility and low cytotoxicity, making them suitable for pharmaceutical applications.[2] The broader class of silane coatings is recognized for its biocompatibility, as the hydrolysis product, Si(OH)4, can be excreted through the renal system.[3]

Advantages in Drug Delivery Systems

The use of organosilicates in drug delivery systems offers several advantages:

-

Controlled Release : The presence of silicates in polymer-based drug delivery systems can reduce the rate of drug release, allowing for controlled and sustained delivery.[1]

-

Enhanced Mechanical Properties : The incorporation of silicates can increase the Young's modulus of polymer composites.[1]

-

Targeted Delivery : The surface of MSNs can be functionalized to enable targeted delivery of therapeutic agents to specific cells or tissues.

Experimental Protocols

General Protocol for Sol-Gel Synthesis of Mesoporous Silica Nanoparticles

This protocol provides a general framework. Specific parameters such as temperature, pH, and catalyst concentration would need to be optimized for desired particle size and porosity.

-

Preparation of the Precursor Solution : this compound is dissolved in an organic solvent (e.g., ethanol).

-

Hydrolysis : An aqueous solution, often containing an acid or base catalyst, is added to the precursor solution under vigorous stirring to initiate hydrolysis.

-

Condensation and Particle Growth : The solution is aged, typically for several hours to days, to allow for the condensation of silanol groups and the formation and growth of silica nanoparticles.

-

Purification : The resulting nanoparticles are collected by centrifugation or filtration, washed with solvent and water to remove unreacted precursors and byproducts, and then dried.

Analytical Techniques for Characterization

The synthesized this compound and the resulting silica nanoparticles can be characterized using a variety of analytical techniques:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity of the synthesized orthosilicate, particularly ¹H NMR to verify the butoxyethyl groups.[7] |

| Elemental Analysis | To determine the percentage composition of C, H, O, and Si, and to confirm the empirical formula.[7] |

| Gas Chromatography (GC) | To assess the purity of the orthosilicate. |

| Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and pore structure of the synthesized mesoporous silica nanoparticles. |

| Nitrogen Adsorption-Desorption Analysis (BET) | To determine the surface area and pore size distribution of the silica nanoparticles. |

Toxicological and Safety Information

Hazard Identification

This compound is associated with the following hazards:

-

Skin Irritation : Causes skin irritation.[9]

-

Eye Irritation : May cause serious eye irritation.

-

Respiratory Irritation : May cause respiratory irritation.

Toxicological Data

-

Acute Oral Toxicity : LD50, Rat, > 2,000 mg/kg.[9]

-

Systemic Effects : In animal studies, effects have been reported on the blood.[9]

-

Developmental Toxicity : Did not cause birth defects in laboratory animals.[9]

Handling and Safety Precautions

-

Handle in a well-ventilated area.[1]

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[1]

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a versatile organosilicon compound with established applications in materials science. Its significance for researchers and professionals in drug development is rapidly growing due to its role as a precursor for biocompatible mesoporous silica nanoparticles. The ability to synthesize MSNs with controlled properties via a sol-gel process opens up new possibilities for advanced drug delivery systems. While the compound itself requires careful handling due to its irritant properties, the resulting silica nanomaterials exhibit low cytotoxicity, making them promising candidates for a variety of biomedical applications. Further research into the functionalization of these nanoparticles will likely expand their utility in targeted therapies and diagnostics.

References

- 1. Organosilicate-polymer drug delivery systems: controlled release and enhanced mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 18765-38-3 [smolecule.com]

- 3. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of organosilica nanoparticles with dual functional groups and simultaneous payload entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dakenchem.com [dakenchem.com]

- 8. This compound | 18765-38-3 | Benchchem [benchchem.com]

- 9. silex.co.uk [silex.co.uk]

In-Depth Technical Guide: Safety and Handling of Tetrakis(2-butoxyethyl) Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for Tetrakis(2-butoxyethyl) orthosilicate (CAS No. 18765-38-3). Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential risks associated with this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes key data for this compound.

| Property | Value | Reference |

| Molecular Formula | C24H52O8Si | [1][2][3][4] |

| Molecular Weight | 496.75 g/mol | [1][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Odor | Characteristic | [6] |

| Density | 0.970 g/cm³ at 25°C | [1][3][4] |

| Boiling Point | 205°C at 1.3 mmHg | [1][3][4] |

| Flash Point | 92°C (closed cup) | [1][3][4][6] |

| Vapor Pressure | < 1 hPa at 20°C | [6] |

| Solubility in Water | Soluble (hydrolyzes) | [6] |

| Dynamic Viscosity | 6.5 mPa·s at 20°C | [6] |

Toxicological Data

This compound is classified as a skin irritant and may cause damage to organs (blood) through prolonged or repeated exposure if swallowed.[3][7] The following tables detail its acute toxicity profile.

Acute Oral Toxicity

| Test Organism | LD50 | Remarks |

| Rat | > 2,000 mg/kg | No deaths occurred at this concentration. The substance or mixture has no acute oral toxicity.[4][8][9] |

| Rat | > 5,000 mg/kg | Estimated value for a mixture containing the substance. Harmful effects not anticipated from swallowing small amounts. |

Acute Dermal Toxicity

| Test Organism | LD50 | Remarks |

| Rat | > 2,000 mg/kg | The substance or mixture has no acute dermal toxicity.[8][9] |

| Rabbit | 5,300 mg/kg | For a similar material (Tetra n-Butyl titanate).[4] |

Acute Inhalation Toxicity

| Test Organism | LC50 | Remarks |

| Rat | > 22.6 mg/l (4 hours, vapour) | For a similar material (Octamethyltrisiloxane), no deaths occurred at this concentration. Brief exposure (minutes) to this compound is not likely to cause adverse effects. |

| Rat | 11 mg/l (4 hours, dust/mist) | For a similar material (Tetra n-Butyl titanate).[8] |

Ecotoxicity Data

This substance is considered readily biodegradable. However, it is crucial to prevent its release into the environment.

| Test Type | Species | Result | Exposure Time | Guideline |

| Acute toxicity to fish | Danio rerio (zebra fish) | LC50 > 201 mg/L | 96 hours | OECD Test Guideline 203 |

| Acute toxicity to aquatic invertebrates | Daphnia sp. (water flea) | EC50 > 90 mg/L | 48 hours | EG 84/449 |

| Acute toxicity to algae/aquatic plants | Scenedesmus subspicatus | ErC50 > 161 mg/L | 72 hours | 88/302/EC |

Experimental Protocols

The toxicity data presented are primarily derived from standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. A generalized workflow for an acute oral toxicity study based on OECD Guideline 401 is described below.

References

- 1. sisib-silanes.com [sisib-silanes.com]

- 2. This compound | 18765-38-3 | Benchchem [benchchem.com]

- 3. Tetrakis(butoxyethoxy)silane | CAS 18765-38-3 | Silicic Acid Esters | Silicates | Orthosilicates | Polysilicate | Silane Passivating Agents [orgsi.com]

- 4. Tetrakis(butoxyethoxy)silane | CAS 18765-38-3 | Silicic Acid Esters | Silicates | Orthosilicates | Polysilicate | Silane Passivating Agents [aular.com]

- 5. Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | C24H52O8Si | CID 87781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gestis.dguv.de [gestis.dguv.de]

- 7. scribd.com [scribd.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. silex.co.uk [silex.co.uk]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis Using Tetrakis(2-butoxyethyl) Orthosilicate (TBOS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate (TBOS) is a silicon alkoxide precursor utilized in the sol-gel synthesis of silica-based materials. The sol-gel process offers a versatile method for producing materials with a high degree of purity and tailored properties at low temperatures. TBOS, with its chemical formula Si(OCH₂CH₂O(CH₂)₃CH₃)₄, is characterized by its bulky butoxyethyl groups. These groups influence the hydrolysis and condensation kinetics, generally leading to a slower reaction rate compared to more common precursors like tetraethyl orthosilicate (TEOS). This controlled reactivity can be advantageous in achieving specific material morphologies and properties.

The primary application of TBOS in a research and drug development context is in the synthesis of silica nanoparticles, bioactive glasses, and coatings. The biocompatibility of the resulting silica makes it a promising material for drug delivery systems and tissue engineering scaffolds.

Disclaimer: Detailed experimental protocols and extensive quantitative data specifically for this compound (TBOS) are limited in publicly available scientific literature. The following protocols and data are largely based on established methods for the more common silica precursor, Tetraethyl orthosilicate (TEOS). The protocols have been adapted to account for the known differences in reactivity of TBOS, primarily its slower hydrolysis rate due to the larger and more complex alkoxy groups. Researchers should consider these as starting points and may need to optimize the reaction conditions for their specific applications.

Application Notes

The use of TBOS in sol-gel synthesis allows for the creation of various functional materials. Key applications include the formation of silica nanoparticles for controlled drug release and the synthesis of bioactive glass scaffolds for tissue regeneration.

Silica Nanoparticles for Drug Delivery

Silica nanoparticles synthesized via the sol-gel method can be tailored to have specific particle sizes, surface areas, and pore structures, making them excellent candidates for drug delivery vehicles. The slower hydrolysis of TBOS may offer better control over particle size distribution.

Table 1: Typical Experimental Parameters for Silica Nanoparticle Synthesis (Adapted from TEOS-based methods)

| Parameter | Range | Effect on Nanoparticle Properties |

| TBOS Concentration | 0.1 - 1.0 M | Higher concentrations generally lead to larger particle sizes. |

| Water to TBOS Molar Ratio (r) | 2 - 20 | Affects the degree of hydrolysis and condensation. Higher 'r' values can lead to smaller particles. |

| Catalyst (Ammonia or HCl) | pH 8-12 (basic) or pH 1-3 (acidic) | Basic catalysts lead to more spherical and monodisperse particles. Acidic catalysts result in faster gelation. |

| Temperature | 25 - 60 °C | Higher temperatures increase the rate of hydrolysis and condensation, potentially leading to smaller particles. |

| Stirring Speed | 200 - 800 rpm | Affects the homogeneity of the reaction mixture and can influence particle size distribution. |

Bioactive Glass Synthesis

Bioactive glasses are materials that can form a bond with living tissues. Sol-gel synthesis using TBOS can produce bioactive glasses in the SiO₂-CaO-P₂O₅ system. These materials can be used as coatings for orthopedic implants or as powders for bone grafts.

Table 2: Example Composition and Properties of a Bioactive Glass (Adapted from TEOS-based synthesis)

| Component | Molar Percentage |

| SiO₂ (from TBOS) | 60% |

| CaO | 36% |

| P₂O₅ | 4% |

| Property | Value |

| Surface Area | > 150 m²/g |

| Pore Volume | ~0.2 cm³/g |

| Bioactivity | Formation of hydroxyapatite layer in Simulated Body Fluid (SBF) within 24 hours. |

Experimental Protocols

The following are detailed protocols for the sol-gel synthesis of silica nanoparticles and bioactive glass using TBOS. These are foundational methods that can be modified to achieve desired material characteristics.

Protocol 1: Synthesis of Silica Nanoparticles

This protocol details the synthesis of silica nanoparticles using a modified Stöber method with TBOS as the precursor and ammonia as a catalyst.

Materials:

-

This compound (TBOS)

-

Ethanol (absolute)

-

Deionized Water

-

Ammonium Hydroxide (28-30%)

Procedure:

-

In a 250 mL round-bottom flask, prepare a solution of 100 mL of absolute ethanol and 10 mL of deionized water.

-

Place the flask in a sonicator bath for 15 minutes to ensure a homogeneous mixture.

-

Add 5 mL of ammonium hydroxide to the solution and stir the mixture at 500 rpm for 10 minutes at room temperature.

-

Slowly add 5 mL of TBOS to the reaction mixture while maintaining vigorous stirring.

-

Allow the reaction to proceed for 12 hours under continuous stirring. The solution will gradually become opalescent, indicating the formation of silica nanoparticles.

-

After 12 hours, collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

-

Wash the collected nanoparticles three times with absolute ethanol to remove any unreacted precursors and by-products.

-

Dry the final product in an oven at 60°C for 24 hours.

Protocol 2: Synthesis of Bioactive Glass Powder

This protocol describes the synthesis of a bioactive glass powder in the SiO₂-CaO-P₂O₅ system using TBOS.

Materials:

-

This compound (TBOS)

-

Triethyl phosphate (TEP)

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Deionized Water

-

Nitric Acid (70%)

Procedure:

-

In a 500 mL beaker, add 150 mL of deionized water and 2 mL of nitric acid.

-

While stirring, add 35.6 g of TBOS and 4.6 g of TEP to the acidified water. Stir for approximately 1 hour until the solution becomes clear, indicating the hydrolysis of the precursors.

-

In a separate beaker, dissolve 33.8 g of calcium nitrate tetrahydrate in 50 mL of deionized water.

-

Slowly add the calcium nitrate solution to the precursor solution under vigorous stirring.

-

Continue stirring for another 2 hours to allow for the formation of a homogeneous sol.

-

Pour the sol into a petri dish and place it in an oven at 70°C for 48 hours for gelation and aging.

-

Increase the temperature to 120°C and hold for 24 hours to dry the gel.

-

Grind the dried gel into a fine powder using a mortar and pestle.

-

Calcify the powder in a furnace at 700°C for 3 hours to remove residual nitrates and organic components, resulting in the final bioactive glass powder.

Visualizations

The following diagrams illustrate the key processes and relationships in TBOS-based sol-gel synthesis.

Caption: General workflow of the sol-gel process using TBOS.

Applications of Tetrakis(2-butoxyethyl) Orthosilicate in Advanced Coatings: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate is an organosilicate compound with potential applications in the formulation of advanced coatings. Its unique chemical structure, featuring bulky 2-butoxyethyl groups, influences its hydrolysis and condensation kinetics, offering distinct properties compared to more common alkoxysilanes like tetraethyl orthosilicate (TEOS). These properties make it a candidate for use as a crosslinker, adhesion promoter, and surface modifier in various coating systems. This document provides an overview of its applications, supported by generalized experimental protocols and data presented for comparative analysis.

Key Applications in Coatings

Due to limited specific data in publicly available literature, the following application notes are based on the known functions of similar alkoxysilanes and product data sheets mentioning this compound. The primary theorized applications include its use as a crosslinking agent for silicone-based coatings and as a hydrophobic surface modifier. Safety data sheets confirm its use as a component in primer formulations, suggesting a role in adhesion promotion.

Application 1: Crosslinking Agent in Room-Temperature-Vulcanizing (RTV) Silicone Coatings

This compound can function as a crosslinking agent in RTV silicone formulations. The hydrolysis of the butoxyethyl groups in the presence of atmospheric moisture leads to the formation of silanol groups, which then condense with hydroxyl-terminated silicone polymers to form a durable, crosslinked network. The slower hydrolysis rate of this compound compared to smaller alkoxysilanes can offer a longer pot life and more controlled curing process.

Application 2: Hydrophobic Surface Modification

The butoxyethyl groups in this compound can impart hydrophobic properties to a coating. When used as an additive or in a sol-gel process, these organic groups orient towards the coating-air interface, reducing the surface energy and increasing the water contact angle, leading to enhanced water repellency.

Application 3: Adhesion Promoter in Primers